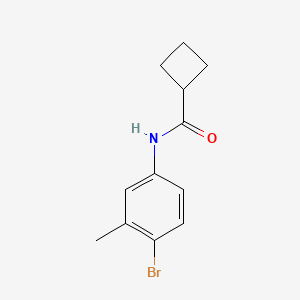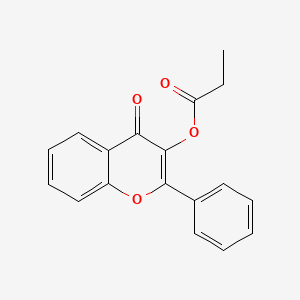![molecular formula C23H19ClN4 B5048435 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5048435.png)
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings and a chlorophenyl group. Benzodiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of benzodiazole derivatives with chlorophenylpropane intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions using solvents like dimethyl formamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzodiazole structure, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities.
特性
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4/c24-17-11-9-15(10-12-17)13-16(23-27-20-7-3-4-8-21(20)28-23)14-22-25-18-5-1-2-6-19(18)26-22/h1-12,16H,13-14H2,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITUYQUBDLGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5048361.png)

![(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B5048376.png)
![1-[4-(benzyloxy)benzyl]-3-methylpiperidine](/img/structure/B5048383.png)
![N-(3-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5048386.png)
![ethyl 4-{[5-(butyrylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5048390.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B5048392.png)
![6,7-dimethoxy-1-(4-nitrophenyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride](/img/structure/B5048393.png)
![5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B5048401.png)
![PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5048405.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5048414.png)
![2-{5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5048422.png)

